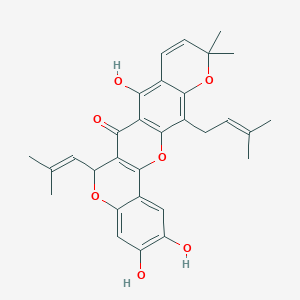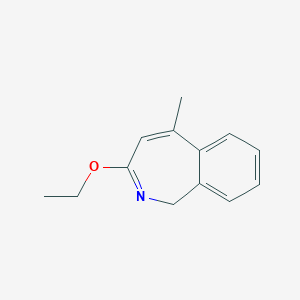
3-Ethoxy-5-methyl-1H-2-benzazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-5-methyl-1H-2-benzazepine, also known as EMBA, is a chemical compound that belongs to the benzazepine family. It is a heterocyclic compound that contains a benzene ring fused to a seven-membered nitrogen-containing ring. EMBA has been extensively studied for its potential applications in various fields of scientific research, including pharmacology, neurochemistry, and medicinal chemistry.
科学的研究の応用
3-Ethoxy-5-methyl-1H-2-benzazepine has been extensively studied for its potential applications in various fields of scientific research, including pharmacology, neurochemistry, and medicinal chemistry. In pharmacology, 3-Ethoxy-5-methyl-1H-2-benzazepine has been shown to exhibit antipsychotic and antidepressant properties. It has been suggested that 3-Ethoxy-5-methyl-1H-2-benzazepine may act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. In neurochemistry, 3-Ethoxy-5-methyl-1H-2-benzazepine has been studied for its potential to modulate the levels of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. In medicinal chemistry, 3-Ethoxy-5-methyl-1H-2-benzazepine has been explored as a potential lead compound for the development of new drugs for the treatment of psychiatric disorders.
作用機序
The exact mechanism of action of 3-Ethoxy-5-methyl-1H-2-benzazepine is not fully understood. However, it has been suggested that 3-Ethoxy-5-methyl-1H-2-benzazepine may act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. By blocking the dopamine D2 receptors, 3-Ethoxy-5-methyl-1H-2-benzazepine may reduce the activity of the dopaminergic system, which is thought to be overactive in certain psychiatric disorders such as schizophrenia. By activating the serotonin 5-HT1A receptors, 3-Ethoxy-5-methyl-1H-2-benzazepine may increase the levels of serotonin, which is known to play a role in the regulation of mood and emotion.
生化学的および生理学的効果
3-Ethoxy-5-methyl-1H-2-benzazepine has been shown to modulate the levels of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. It has been suggested that 3-Ethoxy-5-methyl-1H-2-benzazepine may reduce the activity of the dopaminergic system, which is thought to be overactive in certain psychiatric disorders such as schizophrenia. 3-Ethoxy-5-methyl-1H-2-benzazepine has also been shown to increase the levels of serotonin, which is known to play a role in the regulation of mood and emotion. In addition, 3-Ethoxy-5-methyl-1H-2-benzazepine has been shown to exhibit antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of using 3-Ethoxy-5-methyl-1H-2-benzazepine in lab experiments is its potential to modulate the levels of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This makes it a useful tool for studying the neurochemical basis of psychiatric disorders. Another advantage of using 3-Ethoxy-5-methyl-1H-2-benzazepine is its relatively low toxicity compared to other drugs used in psychiatric research. However, one of the limitations of using 3-Ethoxy-5-methyl-1H-2-benzazepine is its limited solubility in water, which can make it difficult to administer in certain experimental setups.
将来の方向性
There are several future directions for the research on 3-Ethoxy-5-methyl-1H-2-benzazepine. One direction is to explore its potential as a lead compound for the development of new drugs for the treatment of psychiatric disorders. Another direction is to study its potential as a neuroprotective agent for the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 3-Ethoxy-5-methyl-1H-2-benzazepine and its potential interactions with other drugs.
合成法
The synthesis of 3-Ethoxy-5-methyl-1H-2-benzazepine involves the condensation of 3-ethoxy-4-methylbenzaldehyde with 2-aminobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure 3-Ethoxy-5-methyl-1H-2-benzazepine.
特性
CAS番号 |
143265-98-9 |
|---|---|
製品名 |
3-Ethoxy-5-methyl-1H-2-benzazepine |
分子式 |
C13H15NO |
分子量 |
201.26 g/mol |
IUPAC名 |
3-ethoxy-5-methyl-1H-2-benzazepine |
InChI |
InChI=1S/C13H15NO/c1-3-15-13-8-10(2)12-7-5-4-6-11(12)9-14-13/h4-8H,3,9H2,1-2H3 |
InChIキー |
RXYFFPWMWUKKMD-UHFFFAOYSA-N |
SMILES |
CCOC1=NCC2=CC=CC=C2C(=C1)C |
正規SMILES |
CCOC1=NCC2=CC=CC=C2C(=C1)C |
同義語 |
1H-2-Benzazepine,3-ethoxy-5-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)
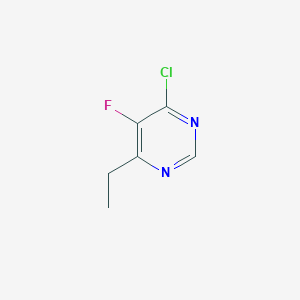
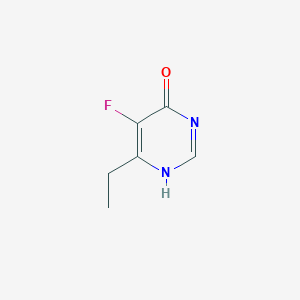
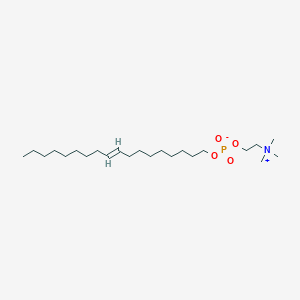
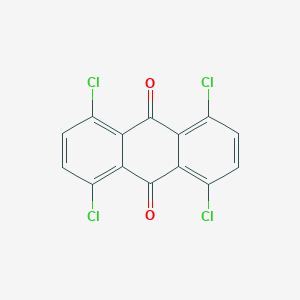
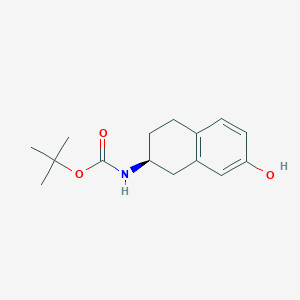
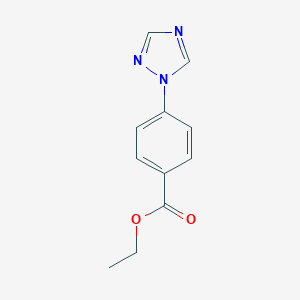
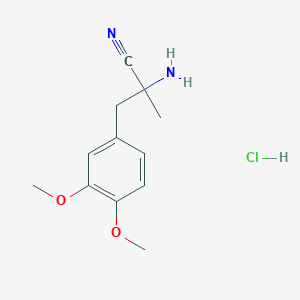
![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)
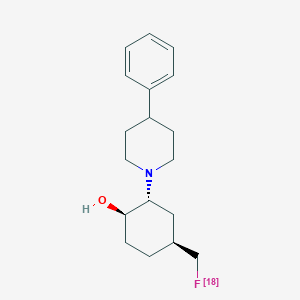
![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)
